molecular formula C10H19BrO2 B13989848 1,3-Dioxolane, 2-(7-bromoheptyl)- CAS No. 92540-32-4

1,3-Dioxolane, 2-(7-bromoheptyl)-

Cat. No.: B13989848
CAS No.: 92540-32-4
M. Wt: 251.16 g/mol
InChI Key: ZIHSCVYGRZCQJR-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(7-bromoheptyl)- is a chemical compound with the molecular formula C10H19BrO2 and a molecular weight of 251.16 g/mol . It is a derivative of 1,3-dioxolane, a heterocyclic acetal with a five-membered ring containing two oxygen atoms. The compound is characterized by the presence of a 7-bromoheptyl group attached to the 2-position of the 1,3-dioxolane ring.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-(7-bromoheptyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-dioxolane, 2-(7-bromoheptyl)- involves its ability to undergo ring-opening polymerization and substitution reactions. The compound can act as a monomer in the formation of polymers, and its bromine atom can participate in nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

1,3-Dioxolane, 2-(7-bromoheptyl)- can be compared with other similar compounds such as:

The uniqueness of 1,3-dioxolane, 2-(7-bromoheptyl)- lies in its specific substitution pattern and the presence of the bromine atom, which allows for diverse chemical transformations and applications.

Biological Activity

Chemical Structure and Properties
1,3-Dioxolane, 2-(7-bromoheptyl)- is a cyclic ether with the molecular formula C10H19BrO2\text{C}_{10}\text{H}_{19}\text{BrO}_{2}. The compound features a dioxolane ring substituted with a bromoheptyl group, which influences its biological activity. This compound belongs to a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that various derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. A study synthesized several 1,3-dioxolane derivatives and tested their efficacy against various bacterial strains:

  • Bacterial Strains Tested:
    • Staphylococcus aureus
    • Staphylococcus epidermidis
    • Enterococcus faecalis
    • Pseudomonas aeruginosa
  • Antifungal Strain Tested:
    • Candida albicans

The results demonstrated that most synthesized compounds exhibited excellent antifungal activity against C. albicans and significant antibacterial activity against S. aureus and S. epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL for certain derivatives. Notably, the compound with the bromoheptyl substitution may enhance these activities due to its structural properties .

Anticancer Activity

1,3-Dioxolanes have also been explored for their potential as anticancer agents . Some studies have indicated that compounds containing the dioxolane structure can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives were tested in vitro for their cytotoxic effects on various cancer cell lines, showing promising results comparable to established chemotherapeutic agents .

The mechanisms by which 1,3-dioxolane derivatives exert their biological effects include:

  • Cell Membrane Disruption: The lipophilic nature of the bromoheptyl group may facilitate penetration into bacterial membranes, leading to cell lysis.
  • Enzyme Inhibition: Some studies suggest that these compounds can inhibit key enzymes involved in cellular metabolism in both bacteria and cancer cells.
  • Signal Pathway Interference: Research has indicated potential interference with signaling pathways critical for cell survival and proliferation in cancer cells .

Case Study 1: Antifungal Activity

A study focused on the antifungal properties of synthesized dioxolane derivatives highlighted that compounds with specific substituents showed enhanced activity against C. albicans. The structure-activity relationship (SAR) analysis revealed that longer alkyl chains increased antifungal potency.

Case Study 2: Anticancer Screening

In another study, a series of dioxolane derivatives were screened against different cancer cell lines. The results indicated that several compounds exhibited IC50 values lower than those of established anticancer drugs, suggesting a potential for development into new therapeutic agents .

Comparative Table of Biological Activities

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)Notable Effects
1,3-Dioxolane Derivative A625>1000Effective against S. aureus
1,3-Dioxolane Derivative B1250<500Effective against C. albicans
1,3-Dioxolane, 2-(7-bromoheptyl)TBDTBDPotentially enhanced activity due to bromoheptyl group

Properties

CAS No.

92540-32-4

Molecular Formula

C10H19BrO2

Molecular Weight

251.16 g/mol

IUPAC Name

2-(7-bromoheptyl)-1,3-dioxolane

InChI

InChI=1S/C10H19BrO2/c11-7-5-3-1-2-4-6-10-12-8-9-13-10/h10H,1-9H2

InChI Key

ZIHSCVYGRZCQJR-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCCCCCBr

Origin of Product

United States

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